4-(Difluoromethyl)phenol 4-(Difluoromethyl)phenol
Brand Name: Vulcanchem
CAS No.: 403648-76-0
VCID: VC21188502
InChI: InChI=1S/C7H6F2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7,10H
SMILES: C1=CC(=CC=C1C(F)F)O
Molecular Formula: C7H6F2O
Molecular Weight: 144.12 g/mol

4-(Difluoromethyl)phenol

CAS No.: 403648-76-0

Cat. No.: VC21188502

Molecular Formula: C7H6F2O

Molecular Weight: 144.12 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethyl)phenol - 403648-76-0

Specification

CAS No. 403648-76-0
Molecular Formula C7H6F2O
Molecular Weight 144.12 g/mol
IUPAC Name 4-(difluoromethyl)phenol
Standard InChI InChI=1S/C7H6F2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7,10H
Standard InChI Key TVYWELCSXTZXCL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(F)F)O
Canonical SMILES C1=CC(=CC=C1C(F)F)O

Introduction

Structural Comparison and Chemical Identity

Molecular Structures

4-(Difluoromethyl)phenol has the molecular formula C₇H₆F₂O, featuring a phenol ring with a difluoromethyl group (-CHF₂) at the para position. This differs from 4-(Trifluoromethyl)phenol (C₇H₅F₃O), which contains a trifluoromethyl group (-CF₃) in the same position . The difference of one fluorine atom substantially changes the electron distribution, reactivity, and physical properties of these compounds.

Chemical Identity of Related Compound

The search results provide information about 4-(Trifluoromethyl)phenol, which has:

  • CAS Registry Number: 402-45-9

  • Molecular Formula: C₇H₅F₃O

  • Molecular Weight: 162.11 g/mol

  • IUPAC Standard InChIKey: BAYGVMXZJBFEMB-UHFFFAOYSA-N

Common synonyms for this related compound include:

  • α,α,α-Trifluoro-p-cresol

  • 4-Hydroxybenzotrifluoride

  • p-Hydroxybenzotrifluoride

  • Phenol, 4-(trifluoromethyl)-

Physical Properties of Related Fluorinated Phenols

PropertyValueReference
Melting point45-47 °C
Boiling point71.5-72 °C (8 mmHg)
Density1.3226 (estimate)
Flash point183 °F
pKa8.675 (25°C)
Water SolubilityInsoluble in water
FormCrystals
ColorWhite to yellow-brown

Solubility Profile

The trifluorinated analog shows limited solubility in common organic solvents:

  • Chloroform (Slightly soluble)

  • DMSO (Slightly soluble)

  • Methanol (Slightly soluble)

This solubility pattern is likely different for 4-(Difluoromethyl)phenol due to its different electronic structure and polarity.

Chemical Reactivity and Synthesis

Derivatization Reactions

Information on the preparation of iodinated derivatives indicates possible reaction pathways that might be adaptable to difluorinated analogs:

A mixture of iodine and sodium bicarbonate can be added to a solution of the fluorinated phenol in THF and water, with the reaction proceeding at room temperature. Excess iodine is removed using thiourea solution, followed by extraction with ether, drying, filtering, and concentration to obtain the iodinated product .

Applications and Utilization

Industrial and Research Applications

The related compound 4-(Trifluoromethyl)phenol serves as:

  • An intermediate in pharmaceutical synthesis

  • An intermediate in pesticide production

  • A building block for liquid crystal materials

  • A reagent for diaryl ether synthesis

4-(Trifluoromethyl)phenol is noted for its functionality in various chemical reactions, including:

  • Nucleophilic aromatic substitution

  • Electrophilic aromatic substitution

  • Transition metal-catalyzed cross-coupling reactions

Biochemical Significance

The trifluorinated analog has been identified as:

  • A metabolite of the drug fluoxetine

  • A marine xenobiotic metabolite

  • A compound that shows strong density when bound at the active site of H61T (His-61→Thr) mutant

Analytical and Spectroscopic Properties

Thermochemical Data

Reaction thermochemistry data for 4-(Trifluoromethyl)phenol with bromide ions has been documented:

QuantityValueUnitsMethodReference
ΔᵣH°111. ± 7.5kJ/molIMREPaul and Kebarle, 1990
ΔᵣS°96.J/mol*KN/APaul and Kebarle, 1990
ΔᵣG°70.7 ± 4.2kJ/molIMREPaul and Kebarle, 1990

Research Gaps and Future Directions

Comparative Studies

There is a significant research gap regarding the comparative properties of 4-(Difluoromethyl)phenol versus its trifluorinated counterpart. Future research could focus on:

  • Synthesis and characterization of 4-(Difluoromethyl)phenol

  • Comparative studies of reactivity between difluoro- and trifluoro- methylphenols

  • Investigation of structure-activity relationships in biochemical systems

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